Methane, tetrakis(methylthio)-
Description
Methane, tetrakis(methylthio)- (CAS 6156-25-8) is a sulfur-rich organosulfur compound with the molecular formula C5H12S4 and a molecular weight of 200.409 g/mol. Its structure consists of a central methane carbon bonded to four methylthio (–SCH3) groups, forming a symmetrical tetrahedral geometry. The compound is characterized by phase transition data, including a melting point and associated thermodynamic parameters such as enthalpy of fusion (ΔfusH) and entropy of fusion (ΔfusS), which are critical for understanding its thermal behavior in materials science applications .
The IUPAC InChIKey (VIKWCIAIVDLETK-UHFFFAOYSA-N) confirms its structural uniqueness, distinguishing it from other tetrakis-substituted methane derivatives.
Properties
CAS No. |
6156-25-8 |
|---|---|
Molecular Formula |
C5H12S4 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
tetrakis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-5(7-2,8-3)9-4/h1-4H3 |
InChI Key |
VIKWCIAIVDLETK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(SC)(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane, tetrakis(methylthio)- can be synthesized through the reaction of carbon tetrachloride with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods: The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methane, tetrakis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Scientific Research Applications
Methane, tetrakis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methane, tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Tetrakis-Substituted Methane Derivatives
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Tetrakis-Substituted Methane Compounds
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| Methane, tetrakis(methylthio)- | C5H12S4 | –SCH3 | 200.409 | High sulfur content; symmetrical structure |
| Tetrakis(4-ethynylphenyl)methane | C29H20 | –C≡C–C6H4 | 368.48 | Ethynylphenyl arms; π-conjugated system |
| Tetrakis(2-propynyloxymethyl)methane | C17H20O4 | –OCH2C≡CH | 288.343 | Propynyloxy groups; potential for crosslinking |
| Tetrakis(4-nitrophenyl)methane | C25H20N4O8 | –NO2-C6H4 | 516.45 | Electron-withdrawing nitro groups; high polarity |
Key Observations :
- Tetrakis(4-ethynylphenyl)methane features extended π-conjugation, enabling applications in conductive materials and crystal engineering. However, its synthesis is challenging due to instability during deprotection of ethyne groups .
- Tetrakis(2-propynyloxymethyl)methane contains reactive terminal alkynes, making it suitable for click chemistry or polymerization reactions .
Physical and Thermodynamic Properties
Table 2: Thermodynamic Data Comparison
Key Observations :
- The sulfur substituents in methane, tetrakis(methylthio)- likely contribute to moderate thermal stability, contrasting with the instability of ethynyl-substituted analogs .
- Nitro-substituted derivatives exhibit exceptional thermal resilience, attributed to strong intramolecular interactions and electron-withdrawing effects .
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